![molecular formula C8H7F3O B3013198 2-Methyl-4-(trifluoromethyl)phenol CAS No. 77227-90-8](/img/structure/B3013198.png)
2-Methyl-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethyl)phenol, also known as 4-(Trifluoromethyl)phenol, is a member of the class of (trifluoromethyl)benzenes . It is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . It is used in the synthesis of polymers and monomers .
Synthesis Analysis
The synthesis of 4-Trifluoromethylphenol can be achieved from 4-Chlorobenzotrifluoride . More detailed synthesis methods and applications of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, have been discussed in a review .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-(trifluoromethyl)phenol is C7H5F3O . The molecular weight is 162.1092 . The IUPAC Standard InChI is InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H .Scientific Research Applications
Synthesis of Polymers and Monomers
4-(Trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, is used in the synthesis of polymers and monomers . It’s plausible that 2-Methyl-4-(trifluoromethyl)phenol could be used in a similar manner.
Synthesis of Diaryl Ether
4-(Trifluoromethyl)phenol has been used in the synthesis of diaryl ether . Given the structural similarity, 2-Methyl-4-(trifluoromethyl)phenol could potentially be used in a similar synthesis process.
Synthesis of Phthalocyanine Compounds
2-Methyl-4-(trifluoromethyl)phenol could potentially be used in the synthesis of phthalocyanine compounds . These compounds have applications in many scientific fields such as chemical sensors, catalysts, photodynamic therapy, electrochromic agents, dyes and pigments, liquid crystals, electrocatalytic, and solar energy conversion .
Spectroelectrochemical Studies
Phthalocyanines carrying 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups, which could potentially be synthesized using 2-Methyl-4-(trifluoromethyl)phenol, have been studied using various electrochemical techniques . These studies shed light on the electron-transfer steps of the complexes and assignments of the redox couples .
Synthesis of 2-Methyl-2-[2-Nitro-4-(trifluoromethyl)phenoxy]propionic Acid Ethyl Ester
2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . It’s plausible that 2-Methyl-4-(trifluoromethyl)phenol could be used in a similar manner.
Potential Fire Retardants
2,4,6-Tribromo-3-(trifluoromethyl)phenol, a compound structurally similar to 2-Methyl-4-(trifluoromethyl)phenol, could be investigated for its flame retardant properties. Given the structural similarity, 2-Methyl-4-(trifluoromethyl)phenol could potentially be used in a similar application.
Safety and Hazards
The safety data sheet for 4-Trifluoromethylphenol indicates that it may cause respiratory irritation, serious eye damage, skin irritation, and is toxic if swallowed . It is also a flammable solid . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, enhancing drug potency .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
A compound with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which involve compounds with similar structures, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZPDMNDTOEKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.